molecular formula C7H9FN2O B3047779 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1443279-51-3

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3047779
CAS No.: 1443279-51-3
M. Wt: 156.16
InChI Key: WEKWTKGMOZXALP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group at position 1, a methyl group at position 5, and an aldehyde group at position 4. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-fluoroethyl hydrazine with 3-methyl-2-butanone to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods utilize automated synthesis modules to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluoroethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

1-(2-fluoroethyl)-5-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKWTKGMOZXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195390
Record name 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-51-3
Record name 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 1-(2-fluoroethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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